molecular formula C21H18ClF3N4O5S2 B11488052 ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate

ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate

Cat. No.: B11488052
M. Wt: 563.0 g/mol
InChI Key: SVOHQIWBWJEKIE-UHFFFAOYSA-N
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Description

Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a thiazole ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C21H18ClF3N4O5S2

Molecular Weight

563.0 g/mol

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propanoate

InChI

InChI=1S/C21H18ClF3N4O5S2/c1-2-34-18(31)20(21(23,24)25,28-17(30)13-4-3-5-14(22)12-13)27-15-6-8-16(9-7-15)36(32,33)29-19-26-10-11-35-19/h3-12,27H,2H2,1H3,(H,26,29)(H,28,30)

InChI Key

SVOHQIWBWJEKIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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